Cas no 1858635-80-9 (2-Bromo-4-(3-hydroxyazetidin-1-yl)benzaldehyde)
2-Bromo-4-(3-hydroxyazetidin-1-yl)benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 1858635-80-9
- EN300-725770
- 2-Bromo-4-(3-hydroxyazetidin-1-yl)benzaldehyde
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- Inchi: 1S/C10H10BrNO2/c11-10-3-8(2-1-7(10)6-13)12-4-9(14)5-12/h1-3,6,9,14H,4-5H2
- InChI Key: BTRNZKFKKOTCDW-UHFFFAOYSA-N
- SMILES: BrC1=C(C=O)C=CC(=C1)N1CC(C1)O
Computed Properties
- Exact Mass: 254.98949g/mol
- Monoisotopic Mass: 254.98949g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 218
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 40.5Ų
2-Bromo-4-(3-hydroxyazetidin-1-yl)benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-725770-1.0g |
2-bromo-4-(3-hydroxyazetidin-1-yl)benzaldehyde |
1858635-80-9 | 1g |
$0.0 | 2023-06-07 |
2-Bromo-4-(3-hydroxyazetidin-1-yl)benzaldehyde Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 2-Bromo-4-(3-hydroxyazetidin-1-yl)benzaldehyde
2-Bromo-4-(3-hydroxyazetidin-1-yl)benzaldehyde: A Comprehensive Overview
2-Bromo-4-(3-hydroxyazetidin-1-yl)benzaldehyde, also known by its CAS number 1858635-80-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a bromine atom, a hydroxyazetidine ring, and a benzaldehyde moiety. The combination of these functional groups makes it a versatile molecule with potential applications in drug design and synthesis.
The structure of 2-Bromo-4-(3-hydroxyazetidin-1-yl)benzaldehyde is notable for its azetidine ring, a four-membered ring containing one nitrogen atom. This ring is substituted with a hydroxyl group at the 3-position, which introduces additional complexity to the molecule. The benzaldehyde group at the 4-position further enhances the compound's reactivity and potential for forming various chemical bonds. This unique combination of functional groups makes it a valuable starting material for synthesizing more complex molecules with diverse biological activities.
Recent studies have highlighted the importance of 2-Bromo-4-(3-hydroxyazetidin-1-yl)benzaldehyde in medicinal chemistry. Researchers have explored its potential as a building block for constructing bioactive compounds, particularly those with anti-inflammatory, antioxidant, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit promising activity against certain cancer cell lines, suggesting its role in drug discovery.
The synthesis of 2-Bromo-4-(3-hydroxyazetidin-1-yl)benzaldehyde involves multi-step reactions that require precise control over reaction conditions. The process typically begins with the preparation of the azetidine ring through cyclization reactions, followed by substitution reactions to introduce the bromine and aldehyde groups. The optimization of these steps has been a focus of recent research, with chemists developing more efficient and environmentally friendly methods to synthesize this compound.
In terms of biological activity, 2-Bromo-4-(3-hydroxyazetidin-1-yl)benzaldehyde has shown potential as an inhibitor of various enzymes involved in disease pathways. For example, studies have indicated that it can modulate the activity of kinases and proteases, which are key targets in cancer therapy. Additionally, its ability to interact with cellular receptors makes it a candidate for designing drugs targeting neurodegenerative diseases.
The pharmacokinetic properties of 2-Bromo-4-(3-hydroxyazetidin-1-yli benzoic acid) have also been investigated. Research has shown that it exhibits moderate bioavailability when administered orally, making it suitable for further preclinical studies. However, its metabolic stability and toxicity profiles require further evaluation to determine its suitability as a drug candidate.
In conclusion, 2-Bromo-4-(3-hydroxyazetidin-1-yli benzoic acid) is a compound with significant potential in the field of medicinal chemistry. Its unique structure and biological activity make it an attractive target for further research and development. As ongoing studies continue to uncover its full range of applications, this compound is poised to play an important role in advancing therapeutic interventions for various diseases.
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